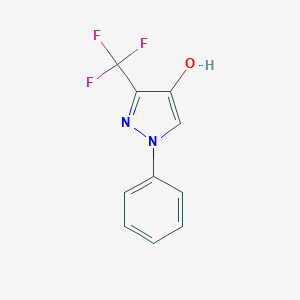

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound that contains a pyrazole ring substituted with a phenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions. This one-pot multicomponent procedure is often microwave-assisted to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted reactions and multicomponent procedures suggests that scalable and efficient synthetic routes are feasible for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include silver triflate for cyclization reactions and tert-butylamine for cross-coupling reactions. Microwave-assisted conditions are often employed to enhance reaction rates and yields .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles and pyrazolo[4,3-c]pyridines, which are of interest for their potential biological activities .

Applications De Recherche Scientifique

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antifungal and antimicrobial activities.

Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features and biological activities.

Industry: Utilized in the development of materials for photovoltaic and electroluminescent applications

Mécanisme D'action

The mechanism of action of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and pyrazolo[4,3-c]pyridines. These compounds share structural similarities but may differ in their biological activities and applications .

Uniqueness

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both a phenyl group and a trifluoromethyl group on the pyrazole ring enhances its potential as a versatile building block in medicinal chemistry .

Activité Biologique

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a fluorinated heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's physicochemical properties, making it a valuable candidate for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to these targets, leading to modulation of their activity. This interaction can result in the inhibition of enzymatic activity or alteration of receptor signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro and in vivo studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Lung cancer

- Colorectal cancer

For instance, a study reported that compounds based on this scaffold displayed IC50 values ranging from 10 µM to 20 µM against different cancer cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Activity

Compounds containing the pyrazole structure have also been evaluated for their anti-inflammatory potential. Research indicates that certain derivatives can inhibit key inflammatory pathways, demonstrating IC50 values comparable to established anti-inflammatory drugs such as diclofenac. For example, one derivative exhibited an IC50 value of 54.65 µg/mL against COX enzymes .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's derivatives have been reported to possess low toxicity against human cells while maintaining high antibacterial efficacy. For instance, certain derivatives demonstrated EC50 values as low as 5.44 µg/mL against Xanthomonas species .

Data Summary

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

- Anticancer Study : A study focusing on lung and prostate cancer cells showed that treatment with specific pyrazole derivatives resulted in significant cell death and reduced proliferation rates compared to untreated controls.

- Anti-inflammatory Research : In an animal model of arthritis, administration of a pyrazole derivative led to a marked reduction in inflammatory markers and improved mobility in subjects.

- Antimicrobial Efficacy : A series of experiments demonstrated that certain derivatives effectively inhibited biofilm formation by pathogenic bacteria, suggesting potential applications in treating chronic infections.

Propriétés

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCWJNLQJDKCMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357243 |

Source

|

| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119868-24-5 |

Source

|

| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.